3-Benzyl-4-hydroxy-4-phenylbutan-2-one
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Overview
Description
3-Benzyl-4-hydroxy-4-phenylbutan-2-one is an organic compound with the molecular formula C16H18O2. It is a derivative of butanone and features both benzyl and phenyl groups, making it a compound of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-Benzyl-4-hydroxy-4-phenylbutan-2-one involves the asymmetric epoxidation of an enone followed by hydrogenolysis of an α,β-epoxyketone. For instance, 1-Phenyl-3-buten-2-one can be epoxidized with t-butyl hydroperoxide using a chiral La-BINOL-Ph3P=O complex as the catalyst to give (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one in approximately 90% yield and 97% enantiomeric excess. The resultant optically active epoxyketone is then reduced in the presence of Pd/C (5 mol%) and H2 (3 bar) in THF at room temperature to produce (S)- or ®-3-hydroxy-4-phenylbutan-2-one in about 80% yield with more than 90% enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-hydroxy-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxyl group forms 3-Benzyl-4-oxo-4-phenylbutan-2-one.
Reduction: Reduction of the carbonyl group forms 3-Benzyl-4-hydroxy-4-phenylbutanol.
Substitution: Substitution reactions can yield various substituted benzyl or phenyl derivatives.
Scientific Research Applications
3-Benzyl-4-hydroxy-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 3-Benzyl-4-hydroxy-4-phenylbutan-2-one exerts its effects is not well-documented. its structural features suggest that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-phenylbutan-2-one: A similar compound with a hydroxyl group and a phenyl group but lacking the benzyl group.
4-Hydroxy-4-phenylbutan-2-one: Another similar compound with a hydroxyl group and a phenyl group but lacking the benzyl group.
Uniqueness
3-Benzyl-4-hydroxy-4-phenylbutan-2-one is unique due to the presence of both benzyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for various applications in chemistry and industry .
Properties
CAS No. |
62730-80-7 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C17H18O2/c1-13(18)16(12-14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-11,16-17,19H,12H2,1H3 |
InChI Key |
PMTKSPUJMQYWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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